molecular formula C17H17N3O5S B2832583 methyl (4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)carbamate CAS No. 1448135-72-5

methyl (4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)carbamate

Cat. No. B2832583
CAS RN: 1448135-72-5
M. Wt: 375.4
InChI Key: DBKXUNMNBIUEJS-UHFFFAOYSA-N
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Description

“Methyl (4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)carbamate” is a complex organic compound. It contains an indolin-2-one moiety, which is a type of heterocyclic compound . Indolin-2-one derivatives are found in a variety of natural products and synthetic biologically active compounds .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through various chemical reactions. For instance, indolin-2-one derivatives can be synthesized through cascade reactions of 2-acylbenzonitriles with several nucleophiles .


Molecular Structure Analysis

The compound contains an indolin-2-one moiety, which is a heterocyclic system that provides the skeleton to many important synthetic drug molecules . The structure of similar compounds is often ascertained by NMR spectroscopy and single-crystal X-ray diffraction .

Scientific Research Applications

Synthesis and Transformations

Research on similar compounds has led to the development of novel synthetic routes and transformations. For instance, Velikorodov et al. (2017) describe the oxidation of methyl (4-acetylphenyl)carbamate leading to various derivatives through condensation reactions, showcasing the versatility of these compounds in creating structurally diverse molecules Velikorodov & Shustova, 2017. This flexibility in synthesis underscores the potential for creating a wide range of derivatives with varied biological and chemical properties.

Antimicrobial Activity

The potential antimicrobial properties of similar sulfonamide derivatives have been explored. Hussein (2018) synthesized novel sulfonamide carbamates and evaluated their antimicrobial activities, identifying compounds with significant activity against tested bacteria Hussein, 2018. This highlights the potential for methyl (4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)carbamate and its derivatives to serve as a basis for developing new antimicrobial agents.

Catalysis and Green Chemistry

The research into similar compounds extends into catalysis and green chemistry applications. Zolfigol et al. (2015) discuss the synthesis and catalytic applications of novel biological-based nano organo solid acids, demonstrating the role these compounds can play in promoting environmentally friendly chemical reactions Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015. This suggests potential applications in using derivatives of this compound for catalytic purposes in organic synthesis.

Heterocyclic Compound Synthesis

Furthermore, these compounds have been used in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals and materials science. Velikorodov et al. (2017) illustrate the synthesis of 2,5-diaryl-1,3-oxazoles containing a carbamate group, a process that could potentially be adapted or inspired by the synthesis and reactivity of this compound Velikorodov, Shustova, & Nosachev, 2017.

Biochemical Analysis

Biochemical Properties

Indole derivatives, which this compound is a part of, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that methyl (4-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)carbamate may interact with a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

properties

IUPAC Name

methyl N-[4-[(1-methyl-2-oxo-3H-indol-5-yl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-20-15-8-5-13(9-11(15)10-16(20)21)19-26(23,24)14-6-3-12(4-7-14)18-17(22)25-2/h3-9,19H,10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKXUNMNBIUEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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